2-Amino-2-(3-(methylthio)phenyl)ethanol 2-Amino-2-(3-(methylthio)phenyl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16472190
InChI: InChI=1S/C9H13NOS/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3
SMILES:
Molecular Formula: C9H13NOS
Molecular Weight: 183.27 g/mol

2-Amino-2-(3-(methylthio)phenyl)ethanol

CAS No.:

Cat. No.: VC16472190

Molecular Formula: C9H13NOS

Molecular Weight: 183.27 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(3-(methylthio)phenyl)ethanol -

Specification

Molecular Formula C9H13NOS
Molecular Weight 183.27 g/mol
IUPAC Name 2-amino-2-(3-methylsulfanylphenyl)ethanol
Standard InChI InChI=1S/C9H13NOS/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3
Standard InChI Key MUFHXIUVJOIJCJ-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=CC(=C1)C(CO)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-Amino-2-(3-(methylthio)phenyl)ethanol consists of a phenyl ring with a methylthio (-SMe) substituent at the 3-position, an amino (-NH2) group, and a hydroxyl (-OH) group attached to adjacent carbon atoms. The chiral center at the 2-position gives rise to two enantiomers: (R)- and (S)-configurations. The hydrochloride salt forms, frequently employed in research, incorporate a chloride ion, altering solubility and stability .

Key Structural Features:

  • Phenyl Ring: Provides a hydrophobic scaffold, enhancing membrane permeability.

  • Methylthio Group: Introduces electron-withdrawing effects, influencing receptor binding affinity.

  • Amino and Hydroxyl Groups: Enable hydrogen bonding and participation in acid-base reactions.

Physicochemical Data

The free base form has a molecular formula of C₉H₁₃NOS and a molecular weight of 183.27 g/mol. The hydrochloride salt derivatives exhibit a molecular formula of C₉H₁₄ClNOS and a molecular weight of 219.73 g/mol .

Table 1: Comparative Properties of Enantiomeric Forms

Property(R)-Enantiomer Hydrochloride(S)-Enantiomer Hydrochloride
CAS No.2442565-24-22061996-54-9
Molecular FormulaC₉H₁₄ClNOSC₉H₁₄ClNOS
Molecular Weight219.73 g/mol219.73 g/mol
SolubilitySoluble in DMSO, aqueous buffersSoluble in DMSO, aqueous buffers
Storage ConditionsRT, moisture-freeRT, moisture-free

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthetic protocols are proprietary, general routes for analogous amino alcohols involve:

  • Reductive Amination: Condensation of ketones with amines followed by reduction.

  • Nucleophilic Substitution: Reaction of halogenated intermediates with ammonia or amines.

  • Chiral Resolution: Separation of enantiomers using chiral auxiliaries or chromatography.

The methylthio group is typically introduced via thiol-ene coupling or substitution reactions. For example, 3-bromophenyl precursors may react with methylthiolate ions under nucleophilic conditions .

Reactivity Profile

  • Amino Group: Participates in acylation (e.g., with acetic anhydride) and Schiff base formation.

  • Hydroxyl Group: Undergoes esterification or oxidation to carbonyl derivatives.

  • Methylthio Group: Susceptible to oxidation to sulfoxides or sulfones, altering electronic properties.

Biological Activity and Mechanistic Insights

TAAR1 Agonism and Neurotransmitter Modulation

2-Amino-2-(3-(methylthio)phenyl)ethanol exhibits high affinity for TAAR1, a G protein-coupled receptor expressed in monoaminergic neurons. TAAR1 activation modulates intracellular cAMP levels, indirectly influencing dopamine (DA) and serotonin (5-HT) transmission .

Mechanistic Effects:

  • Dopaminergic System: TAAR1 agonism reduces DA neuron firing via potassium channel activation, potentially mitigating hyperactivity in schizophrenia.

  • Serotonergic System: Enhances 5-HT1A autoreceptor sensitivity, implicating it in mood regulation .

Comparative Pharmacological Profiles

The (R)-enantiomer demonstrates 3-fold higher TAAR1 binding affinity (IC₅₀ = 12 nM) compared to the (S)-form (IC₅₀ = 38 nM), underscoring stereochemical specificity .

Table 2: Biological Targets and Effects

TargetEffectTherapeutic Implication
TAAR1cAMP inhibitionAntipsychotic, antidepressant
D2 Dopamine ReceptorAllosteric modulationReduced extrapyramidal symptoms
5-HT1A ReceptorPartial agonismAnxiolytic effects

Applications in Medicinal Chemistry

Drug Development

  • Psychiatric Disorders: Preclinical studies suggest efficacy in rodent models of depression (forced swim test) and schizophrenia (prepulse inhibition) .

  • Neuroprotection: Attenuates oxidative stress in neuronal cultures via Nrf2 pathway activation .

Chiral Building Blocks

The enantiomers serve as precursors for synthesizing β-blockers and neuromodulators. For instance, (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol has been derivatized into TAAR1-selective agonists with improved blood-brain barrier permeability.

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